![molecular formula C19H17ClN3O2- B12353286 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B12353286.png)
5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of benzo[c][2,6]naphthyridine and contains a chlorocyclohexyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate involves several steps. The key synthetic route includes the following steps:
Formation of the benzo[c][2,6]naphthyridine core: This is typically achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of the chlorocyclohexyl group: This step involves the reaction of the benzo[c][2,6]naphthyridine core with a chlorocyclohexylamine derivative under specific conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorocyclohexyl group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a small molecule inhibitor in cancer therapy.
Biological Research: The compound is used in biological studies to understand its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzo[c][2,6]naphthyridine derivatives.
Wirkmechanismus
The mechanism of action of 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate involves its role as an inhibitor of protein CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound can disrupt these processes, leading to apoptosis and cell cycle arrest in cancer cells . The molecular targets and pathways involved include the Akt signaling pathway and downstream mediators such as p21 .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate include other benzo[c][2,6]naphthyridine derivatives with different substituents. These compounds may have varying degrees of activity and specificity towards their targets. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent inhibitory activity against CK2 .
Eigenschaften
Molekularformel |
C19H17ClN3O2- |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
5-[(3-chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate |
InChI |
InChI=1S/C19H18ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h4-8,10,12-13H,1-3,9H2,(H,22,23)(H,24,25)/p-1 |
InChI-Schlüssel |
ZXPPUNRSOYMXSG-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(CC(C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



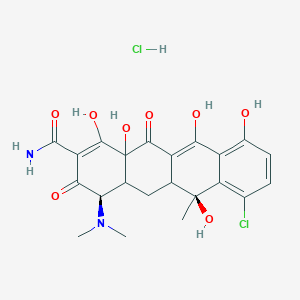
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
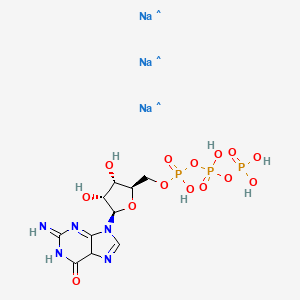
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
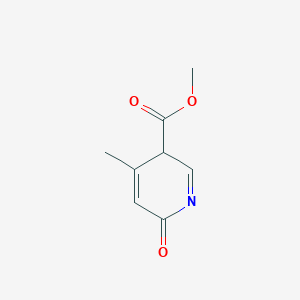
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)

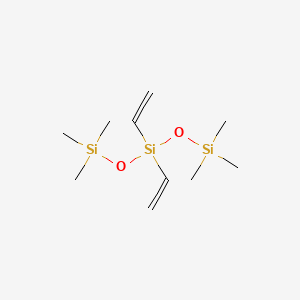
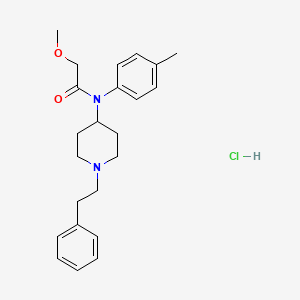

![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
